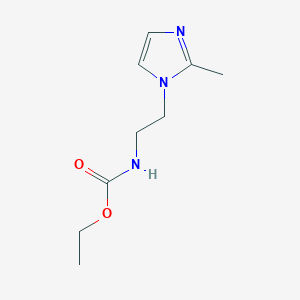
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been widely used in scientific research. It is a carbamate derivative that has been synthesized by various methods.
Wirkmechanismus
The mechanism of action of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate involves the inhibition of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors bind to the active site of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and prevent it from breaking down acetylcholine. This increases the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate depend on the dose and duration of exposure. In general, it has been shown to increase the level of acetylcholine in the brain, which can enhance cognitive function, memory, and learning. However, prolonged exposure to high doses of ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors can lead to toxicity and adverse effects on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate in lab experiments include its ability to selectively inhibit ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate and its well-established role in enhancing cognitive function, memory, and learning. However, its limitations include the potential for toxicity and adverse effects on the nervous system, as well as the need for careful dosing and monitoring.
Zukünftige Richtungen
For research include exploring its potential for treating cognitive disorders and developing new ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitors with improved selectivity and safety profiles.
Synthesemethoden
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can be synthesized by various methods, including the reaction of ethyl chloroformate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, the reaction of ethyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine, and the reaction of ethyl carbamate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The yield and purity of the product depend on the reaction conditions and the starting materials used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate has been widely used in scientific research as an ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate inhibitor. ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the transmission of nerve impulses. By inhibiting ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate, ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate can increase the level of acetylcholine in the brain, which has been shown to have various effects on cognitive function, memory, and learning.
Eigenschaften
IUPAC Name |
ethyl N-[2-(2-methylimidazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)11-5-7-12-6-4-10-8(12)2/h4,6H,3,5,7H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUQRXIPJNUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCN1C=CN=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2-(2-methyl-1H-imidazol-1-yl)ethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

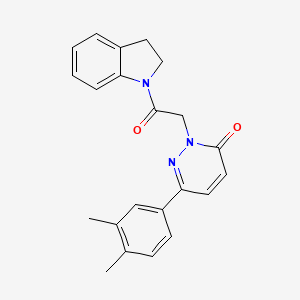
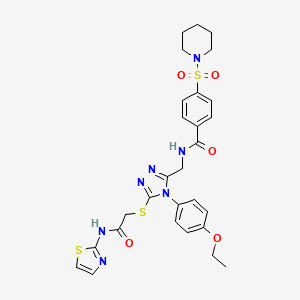
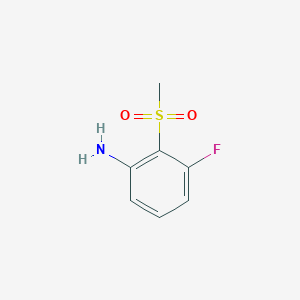
![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2602159.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)
![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)
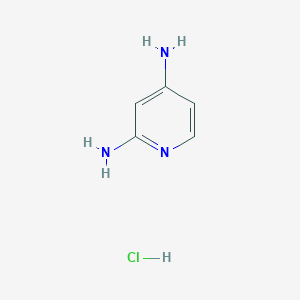
![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2602169.png)



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2602175.png)
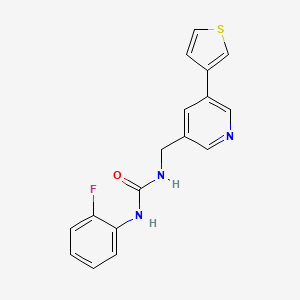
![3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride](/img/structure/B2602177.png)